molecular formula C30H21I4NO6 B1390403 Fmoc-d-thyroxine CAS No. 1217630-45-9

Fmoc-d-thyroxine

Cat. No.: B1390403
CAS No.: 1217630-45-9
M. Wt: 999.1 g/mol
InChI Key: XWGNSLHQIJXLGJ-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-D-thyroxine is a synthetic derivative of thyroxine (T4), a critical thyroid hormone involved in metabolic regulation. The compound features a D-configuration at the α-carbon and is protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus. This modification enhances its stability during solid-phase peptide synthesis (SPPS) and enables controlled deprotection under mild basic conditions . This compound is primarily utilized in pharmaceutical research for developing peptide-based therapeutics and molecular probes targeting thyroid hormone receptors .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21I4NO6/c31-22-12-16(13-23(32)27(22)36)41-28-24(33)9-15(10-25(28)34)11-26(29(37)38)35-30(39)40-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12-13,21,26,36H,11,14H2,(H,35,39)(H,37,38)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGNSLHQIJXLGJ-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)I)OC5=CC(=C(C(=C5)I)O)I)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C(=C4)I)OC5=CC(=C(C(=C5)I)O)I)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21I4NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

999.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-d-thyroxine typically involves the protection of the amino group of d-thyroxine with the Fmoc group. This can be achieved by reacting d-thyroxine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions must be carefully controlled to ensure the selective protection of the amino group without affecting other functional groups on the molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle the repetitive steps of coupling and deprotection efficiently. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, where the compound is synthesized on a resin and then cleaved off after the desired sequence is obtained .

Chemical Reactions Analysis

Types of Reactions: Fmoc-d-thyroxine undergoes various chemical reactions, including:

    Oxidation: The iodine atoms in the molecule can be oxidized under specific conditions.

    Reduction: The compound can be reduced to remove the iodine atoms, leading to the formation of deiodinated derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of iodinated derivatives, while reduction can produce deiodinated compounds .

Scientific Research Applications

Chemistry: Fmoc-d-thyroxine is used in peptide synthesis as a building block for creating complex peptides and proteins. The Fmoc group serves as a temporary protecting group for the amino group, allowing for selective reactions at other sites on the molecule .

Biology: In biological research, this compound is used to study the structure and function of thyroid hormones. It is also employed in the development of peptide-based drugs and diagnostic tools .

Medicine: The compound is used in the development of thyroid hormone analogs for therapeutic purposes. It helps in understanding the pharmacodynamics and pharmacokinetics of thyroid hormones .

Industry: In the industrial sector, this compound is used in the large-scale synthesis of peptides and proteins for various applications, including drug development and biochemical research .

Mechanism of Action

The mechanism of action of Fmoc-d-thyroxine involves its role as a precursor or intermediate in the synthesis of peptides and proteins. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is obtained, the Fmoc group is removed using a base such as piperidine, allowing the amino group to participate in further reactions . The molecular targets and pathways involved depend on the specific peptide or protein being synthesized.

Comparison with Similar Compounds

Key Observations:

  • Halogenation Effects : this compound and Fmoc-D-Tyr(3,5-diI)-OH incorporate iodine, which increases molecular weight and hydrophobicity. These modifications are critical for receptor binding specificity but may reduce solubility in aqueous media .
  • Methyl/Methoxy Groups : Derivatives like Fmoc-D-2,6-dimethyltyrosine and Fmoc-D-Tyr(Me)-OH exhibit improved thermal stability and solvent compatibility compared to iodinated analogs, making them preferable for high-temperature SPPS .

Coupling Efficiency in SPPS

  • This compound requires specialized activating reagents (e.g., HBTU) due to steric hindrance from iodine substituents, leading to longer coupling times (~30–60 minutes) .
  • In contrast, Fmoc-D-Tyr(Me)-OH achieves >95% coupling efficiency within 10–20 minutes under standard conditions, attributed to reduced steric bulk .

Stability and Deprotection

  • The Fmoc group in all compounds is cleaved with piperidine. However, iodinated derivatives like this compound may require extended deprotection times to avoid side reactions with labile iodine atoms .

Biological Activity

Fmoc-d-thyroxine (Fmoc-D-T4) is a derivative of thyroxine (T4), a critical thyroid hormone involved in various physiological processes. This compound is frequently utilized in biochemical research, particularly in the synthesis of peptides and other bioactive molecules. Understanding its biological activity is essential for both its application in research and its potential therapeutic implications.

  • Molecular Formula : C30H21I4NO6
  • Molecular Weight : 999.11 g/mol

Thyroxine (T4) functions primarily through its conversion to triiodothyronine (T3), which binds to thyroid hormone receptors (TRs) and regulates gene expression. However, recent studies suggest that T4 may also exert intrinsic biological activity independent of T3 conversion. This includes:

  • Genomic Actions : T4 can enhance gene expression related to metabolism and growth, as demonstrated in various animal models and cell cultures .
  • Nongenomic Actions : T4 has been shown to interact with integrin αvβ3 on cell membranes, influencing pathways related to cell proliferation and angiogenesis, which are crucial in cancer biology .

In Vivo Studies

Recent genetic studies using mouse models have highlighted T4's role in survival and growth, demonstrating that it has significant intrinsic activity. For example, Pax8 knockout mice treated with T4 showed improved survival rates compared to those treated solely with T3 .

In Vitro Studies

In vitro experiments have illustrated that T4 can induce cellular responses without converting to T3. For instance:

  • Cultured GH1 cells exhibited a growth hormone response when exposed to supraphysiological concentrations of T4, indicating direct receptor interaction .
  • Tadpole red blood cells showed increased TR numbers when cultured with T4, further supporting its direct biological effects .

Case Studies

A notable case study investigated the metabolomic changes in patients undergoing levothyroxine treatment for hypothyroidism. The study revealed significant alterations in lipid profiles and other metabolites post-treatment, suggesting that T4 plays a vital role in metabolic regulation and protein synthesis .

Comparative Analysis of this compound and Levothyroxine

The following table summarizes key differences between this compound and traditional levothyroxine:

FeatureThis compoundLevothyroxine
Chemical Structure Fmoc-modified thyroxineNatural thyroxine (T4)
Usage Research and peptide synthesisThyroid hormone replacement
Biological Activity Direct receptor interactionRequires conversion to T3
Applications Biochemical assaysTreatment of hypothyroidism

Q & A

(Basic) How can the solid-phase synthesis of Fmoc-D-thyroxine be optimized for high yield and purity?

Methodological Answer:
Optimization requires iterative adjustments to coupling reagents (e.g., HBTU/HOBt), reaction times, and solvent systems (e.g., DMF/DCM mixtures). Stepwise monitoring via HPLC at each coupling stage ensures minimal deletion sequences . Purification via reverse-phase chromatography with acetonitrile/water gradients improves purity. Critical parameters include Fmoc-deprotection efficiency (20% piperidine in DMF) and iodine-free oxidation for disulfide bond formation .

(Basic) What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms structural integrity, with specific attention to chiral centers (D-configuration) and aromatic proton shifts .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (gradient: 0.1% TFA in acetonitrile/water) assess purity (>95%) and detect diastereomeric impurities .
  • Circular Dichroism (CD): Validates conformational stability by comparing spectral profiles to L-thyroxine controls .

(Advanced) How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:
Contradictions often arise from variability in:

  • Assay conditions: Standardize buffer pH (e.g., 7.4 vs. 7.0) and temperature (25°C vs. 37°C) to minimize confounding effects .
  • Purity thresholds: Re-evaluate batches using mass spectrometry (MS) to rule out trace impurities (<0.1% trifluoroacetic acid residues) .
  • Control groups: Include both L-thyroxine and scrambled peptide controls to isolate stereospecific effects .

(Advanced) What design considerations are critical for in vivo studies evaluating this compound’s thyroid receptor selectivity?

Methodological Answer:

  • Animal models: Use transgenic mice with humanized thyroid receptors to account for species-specific binding affinities .
  • Dosage regimens: Conduct pharmacokinetic profiling to determine optimal dosing intervals (e.g., single vs. multiple bolus injections) .
  • Endpoint assays: Prioritize tissue-specific RNA sequencing over serum T3/T4 levels to capture receptor activation dynamics .

(Basic) What stability challenges are associated with this compound, and how can they be mitigated?

Methodological Answer:

  • Hydrolytic degradation: Store lyophilized powder at -20°C under argon to prevent moisture-induced decomposition .
  • Oxidative stability: Add antioxidants (e.g., 0.01% BHT) to stock solutions and avoid prolonged light exposure .
  • Accelerated stability studies: Use 40°C/75% RH conditions for 4 weeks to predict shelf-life under ICH guidelines .

(Advanced) How can researchers establish a chiral purity threshold for this compound in pharmacokinetic studies?

Methodological Answer:

  • Chiral HPLC: Employ polysaccharide-based columns (e.g., Chiralpak IA) with heptane/ethanol mobile phases to quantify enantiomeric excess (>99%) .
  • In vitro assays: Correlate receptor binding affinity (IC50) with enantiomer ratios to define a pharmacologically relevant threshold (e.g., <1% L-enantiomer) .
  • Statistical modeling: Use Bayesian methods to model dose-response relationships while accounting for chiral impurity variability .

(Basic) What are the common impurities in this compound synthesis, and how are they quantified?

Methodological Answer:

  • Truncated sequences: Detect via MALDI-TOF MS and quantify using area normalization in analytical HPLC .
  • Oxidative byproducts: Monitor disulfide dimer formation using LC-MS with collision-induced dissociation (CID) .
  • Residual solvents: Gas chromatography (GC) with flame ionization detection ensures compliance with ICH Q3C limits (e.g., DMF < 880 ppm) .

(Advanced) What methodological frameworks are recommended for designing comparative studies between this compound and its L-enantiomer?

Methodological Answer:

  • PICO Framework: Define Population (e.g., in vitro receptor models), Intervention (this compound), Comparison (L-thyroxine), and Outcomes (binding kinetics, cellular uptake) .
  • Blinding protocols: Use third-party analysts for HPLC and bioactivity assays to reduce bias .
  • Meta-analysis: Aggregate data from ≥5 independent studies to calculate pooled effect sizes using random-effects models .

(Basic) How should researchers validate the reproducibility of this compound synthesis protocols?

Methodological Answer:

  • Inter-laboratory validation: Share detailed SOPs with ≥3 independent labs, including resin swelling times and coupling efficiency thresholds .
  • Critical parameter tracking: Log variables like reaction temperature (±1°C) and reagent lot numbers to identify variability sources .
  • Statistical analysis: Apply RSD (relative standard deviation) thresholds (<5% for yield, <1% for purity) across three replicate batches .

(Advanced) How can computational modeling enhance the design of this compound derivatives with improved metabolic stability?

Methodological Answer:

  • Molecular dynamics (MD): Simulate peptide-receptor interactions to predict cleavage sites susceptible to proteases .
  • QSAR models: Correlate substituent electronegativity with half-life in liver microsome assays .
  • In silico docking: Use AutoDock Vina to prioritize derivatives with high binding scores to thyroid transport proteins (e.g., transthyretin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-d-thyroxine
Reactant of Route 2
Reactant of Route 2
Fmoc-d-thyroxine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.